molecular formula C15H12BrN3O2 B4627198 6-bromo-2-(1-ethyl-1H-pyrazol-5-yl)-4-quinolinecarboxylic acid

6-bromo-2-(1-ethyl-1H-pyrazol-5-yl)-4-quinolinecarboxylic acid

Cat. No. B4627198
M. Wt: 346.18 g/mol
InChI Key: BXZPFHUJBHIWAR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of quinoline derivatives often involves complex reactions that can include cyclization, bromination, and various rearrangement processes. For instance, Klásek et al. (2003) describe a method where 3-acyl-4-hydroxy-1H-quinolin-2-ones undergo treatment with ethyl (triphenylphosphoranylidene)acetate, leading to a series of reactions that eventually produce 2-alkyl/aryl-5H-furo[3,2-c]quinolin-4-ones through bromination and decarboxylation processes (Klásek, Kořistek, Sedmera, & Halada, 2003). This showcases the complexity and versatility of synthetic routes available for creating quinoline derivatives.

Molecular Structure Analysis

Understanding the molecular structure of 6-bromo-2-(1-ethyl-1H-pyrazol-5-yl)-4-quinolinecarboxylic acid is crucial for interpreting its chemical behavior and properties. Studies on similar compounds emphasize the role of structural features, such as bromination patterns and the impact of different substituents on the quinoline nucleus. For example, Vandurm et al. (2009) conducted structural and theoretical studies on closely related quinolinone derivatives, highlighting the importance of the planarity between the quinolinone ring and adjacent groups for their activity (Vandurm, Cauvin, Guiguen, Georges, Le Van, Martinelli, Cardona, Mbemba, Mouscadet, Hevesi, Van Lint, & Wouters, 2009).

Chemical Reactions and Properties

The chemical reactivity of 6-bromo-2-(1-ethyl-1H-pyrazol-5-yl)-4-quinolinecarboxylic acid and related compounds involves a variety of reactions, including nucleophilic substitutions, cyclizations, and rearrangements. For instance, the work by Ukrainets, Golik, Chernenok, Shishkina, & Parshikov (2013) on bromination reactions of ethyl quinoline-6-carboxylate demonstrates the formation of bromo-substituted isomers and discusses their structural features (Ukrainets et al., 2013).

Physical Properties Analysis

The physical properties of 6-bromo-2-(1-ethyl-1H-pyrazol-5-yl)-4-quinolinecarboxylic acid, such as melting point, solubility, and crystalline form, are influenced by its molecular structure. Although specific data on this compound might be scarce, research on similar quinoline derivatives provides insights into how structural variations can affect these properties.

Chemical Properties Analysis

The chemical properties of 6-bromo-2-(1-ethyl-1H-pyrazol-5-yl)-4-quinolinecarboxylic acid, including acidity, basicity, and reactivity towards different reagents, are pivotal for its potential applications. The presence of functional groups such as the bromo substituent and carboxylic acid moiety play significant roles in determining its chemical behavior. Studies on related compounds, such as the work by Hu et al. (2012), which focuses on the synthesis and biological evaluation of quinoline derivatives as inhibitors, shed light on the impact of structural elements on chemical properties (Hu, Yan, Luo, Han, Wang, Wang, & Zeng, 2012).

Scientific Research Applications

Synthesis and Biological Evaluation

6-Bromo-2-(1-ethyl-1H-pyrazol-5-yl)-4-quinolinecarboxylic acid is a compound that has attracted attention in scientific research due to its potential in synthesizing novel compounds with significant biological activities. For instance, the synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines involving similar bromo-quinoline structures has demonstrated potent cytotoxic activities against various cancer cell lines, highlighting the importance of such compounds in cancer research (Deady et al., 2003). Similarly, the creation of novel pyrazoloquinoline derivatives showcases the versatility of bromo-quinoline compounds in generating new chemical entities with potential antimicrobial and antitumor activities (Eweas et al., 2021).

Photovoltaic Applications

The compound's derivatives also exhibit promising applications in the field of materials science, particularly in the development of organic photovoltaic cells. Research into 4H-pyrano[3,2-c]quinoline derivatives, for instance, has demonstrated their potential in fabricating organic–inorganic photodiode devices, where these compounds significantly enhance the photovoltaic properties and efficiency of such devices (Zeyada et al., 2016).

Antimicrobial and Antileishmanial Activities

Further, there's ongoing research into the antimicrobial properties of quinoline derivatives. For example, novel quinoxaline derivatives synthesized from similar bromo-quinoline structures have shown significant antimicrobial activity, offering a new avenue for developing antibacterial and antifungal agents (Raval et al., 2012). Additionally, studies on indoloquinones containing a fused benzothiazole ring, which share a structural resemblance, have revealed their potential in treating leishmaniasis, a parasitic disease, further underscoring the compound's relevance in medicinal chemistry (Tapia et al., 2002).

properties

IUPAC Name

6-bromo-2-(2-ethylpyrazol-3-yl)quinoline-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrN3O2/c1-2-19-14(5-6-17-19)13-8-11(15(20)21)10-7-9(16)3-4-12(10)18-13/h3-8H,2H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXZPFHUJBHIWAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC=N1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-bromo-2-(1-ethyl-1H-pyrazol-5-yl)quinoline-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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